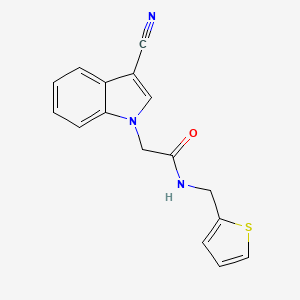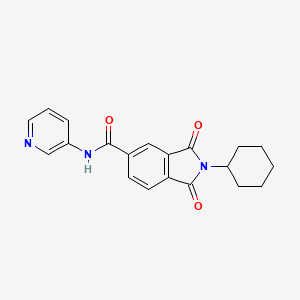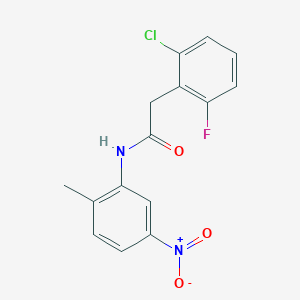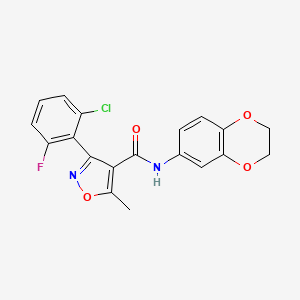
2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. This molecule has shown promising results in preclinical studies and has been investigated for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide functions as a selective inhibitor of CK2, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition by this compound leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits CK2 activity, which leads to the downregulation of various signaling pathways involved in cancer cell growth and survival. This compound has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis, the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown high selectivity for CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has potential off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. One potential direction is to investigate its therapeutic potential in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. CK2 has been implicated in the pathogenesis of these disorders, and this compound may have neuroprotective effects. Another direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, the development of more potent and selective CK2 inhibitors may lead to the discovery of new therapeutic targets for cancer and other diseases.
Synthesis Methods
The synthesis of 2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide involves a series of chemical reactions. The starting material is 2-(1H-indol-3-yl)-N-(2-thienylmethyl)acetamide, which is then reacted with cyanogen bromide to produce this compound. The final product is obtained through purification and isolation steps.
Scientific Research Applications
2-(3-cyano-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been extensively studied for its potential therapeutic applications in cancer. It has been found to inhibit the growth and proliferation of cancer cells by targeting CK2, a protein kinase that plays a critical role in cell signaling pathways. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer.
properties
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c17-8-12-10-19(15-6-2-1-5-14(12)15)11-16(20)18-9-13-4-3-7-21-13/h1-7,10H,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQKWHHPWCYOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)
![N-{2-[(4-formyl-2-nitrophenyl)thio]phenyl}acetamide](/img/structure/B5785118.png)

![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)
![3-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5785141.png)



![2-chloro-N-[3-oxo-3-(1-piperidinyl)propyl]benzamide](/img/structure/B5785159.png)
